N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide
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Overview
Description
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide is an organophosphorus compound characterized by the presence of aziridine rings and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide typically involves the reaction of p-trifluoromethylbenzoyl chloride with bis(1-aziridinyl)phosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at low temperatures to prevent the decomposition of the aziridine rings.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine rings can undergo nucleophilic ring-opening reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine rings to amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: The major products are aziridine ring-opened derivatives.
Oxidation: Phosphine oxide derivatives are formed.
Reduction: Amines are the primary products.
Scientific Research Applications
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a tool for studying the mechanisms of aziridine ring-opening reactions and their biological implications.
Mechanism of Action
The mechanism of action of N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide involves the formation of reactive intermediates through the ring-opening of aziridine rings. These intermediates can interact with biological macromolecules, such as DNA and proteins, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making the compound a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in cellular replication and repair pathways.
Comparison with Similar Compounds
- N-(Bis(1-aziridinyl)phosphinyl)-2,3,5-triiodobenzamide
- N-(Bis(1-aziridinyl)phosphinyl)-p-methylbenzamide
Comparison: N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity and potential for enhanced biological activity compared to its analogs. The trifluoromethyl group also contributes to the compound’s stability and resistance to metabolic degradation, making it a promising candidate for further research and development.
Properties
CAS No. |
1766-62-7 |
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Molecular Formula |
C12H13F3N3O2P |
Molecular Weight |
319.22 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20) |
InChI Key |
XUEXERYPJFMZOH-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
Canonical SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
Origin of Product |
United States |
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